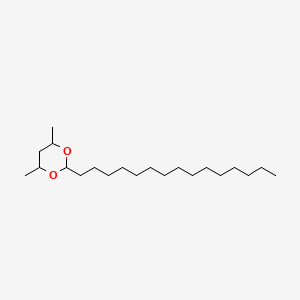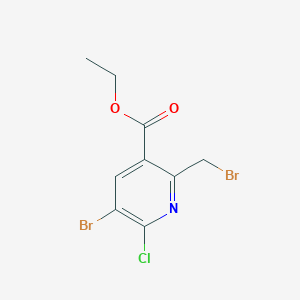
Ethyl 5-bromo-2-(bromomethyl)-6-chloronicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-bromo-2-(bromomethyl)-6-chloronicotinate is a chemical compound that belongs to the class of halogenated nicotinates. It is characterized by the presence of bromine and chlorine atoms attached to a nicotinate core, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromo-2-(bromomethyl)-6-chloronicotinate typically involves the bromination of ethyl 6-chloronicotinate. The process begins with the chlorination of nicotinic acid to form 6-chloronicotinic acid, which is then esterified to produce ethyl 6-chloronicotinate. Subsequent bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride yields this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction time. The use of automated systems for reagent addition and product isolation further enhances the scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-bromo-2-(bromomethyl)-6-chloronicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding ethyl 5-bromo-2-(methyl)-6-chloronicotinate.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products
Substitution: Formation of ethyl 5-azido-2-(bromomethyl)-6-chloronicotinate, ethyl 5-thiocyanato-2-(bromomethyl)-6-chloronicotinate, etc.
Reduction: Formation of ethyl 5-bromo-2-(methyl)-6-chloronicotinate.
Oxidation: Formation of ethyl 5-bromo-2-(bromomethyl)-6-chloronicotinic acid.
Aplicaciones Científicas De Investigación
Ethyl 5-bromo-2-(bromomethyl)-6-chloronicotinate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its halogenated structure.
Medicine: Investigated for its potential as a precursor in the development of pharmaceutical agents, including anti-inflammatory and anticancer drugs.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 5-bromo-2-(bromomethyl)-6-chloronicotinate involves its interaction with biological targets through halogen bonding and hydrophobic interactions. The bromine and chlorine atoms enhance the compound’s ability to bind to specific enzymes or receptors, thereby modulating their activity. The molecular pathways involved include inhibition of key enzymes in metabolic pathways and disruption of cellular signaling processes.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 5-bromo-2-(methyl)-6-chloronicotinate
- Ethyl 5-chloro-2-(bromomethyl)-6-chloronicotinate
- Ethyl 5-iodo-2-(bromomethyl)-6-chloronicotinate
Uniqueness
Ethyl 5-bromo-2-(bromomethyl)-6-chloronicotinate is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and binding properties. This dual halogenation enhances its utility in synthetic chemistry and pharmaceutical research compared to compounds with single halogenation.
Propiedades
Fórmula molecular |
C9H8Br2ClNO2 |
|---|---|
Peso molecular |
357.42 g/mol |
Nombre IUPAC |
ethyl 5-bromo-2-(bromomethyl)-6-chloropyridine-3-carboxylate |
InChI |
InChI=1S/C9H8Br2ClNO2/c1-2-15-9(14)5-3-6(11)8(12)13-7(5)4-10/h3H,2,4H2,1H3 |
Clave InChI |
AEZHMHHOYSOEMZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=C(N=C1CBr)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


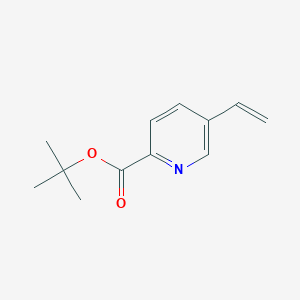
![3-[2-[5-[1-(3-Hydroxypropyl)-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]propan-1-ol;chloride](/img/structure/B13963655.png)
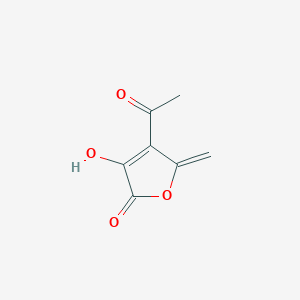
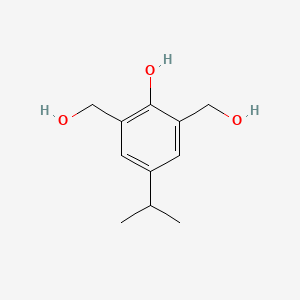
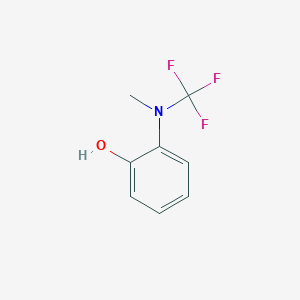

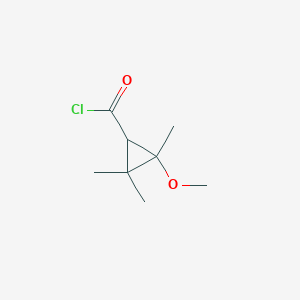

![1-(2-Hydroxyhexyl)-1-[(5-nitrofuran-2-yl)methylideneamino]urea](/img/structure/B13963706.png)
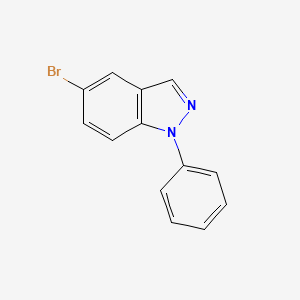
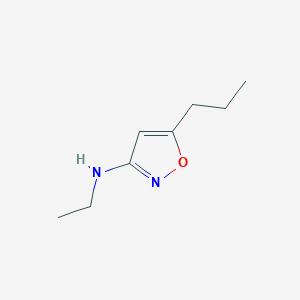
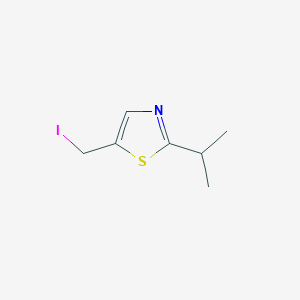
![Pentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octane-1-carbonyl chloride](/img/structure/B13963724.png)
